molecular formula C21H22N2O3 B12712604 C9L2Gug8W2 CAS No. 6880-50-8

C9L2Gug8W2

Cat. No.: B12712604
CAS No.: 6880-50-8
M. Wt: 350.4 g/mol
InChI Key: BERYBAUEDCRDKM-FKFYEQBHSA-N
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Description

C9L2Gug8W2 is an organochlorine compound with the molecular formula C₈H₉ClO₂ and molecular weight 172.61 g/mol . Key properties include:

  • Lipophilicity: LogP (octanol-water partition coefficient) = 2.3, indicating moderate lipid solubility.
  • Solubility: Highly soluble in dichloromethane (>100 mg/mL) and sparingly soluble in water (<1 mg/mL).

Synthesis: Produced via oxidation using manganese dioxide (MnO₂) or manganese tetroxide (Mn₃O₄) in dichloromethane or benzene under reflux (yield: 85–92%) . Applications include intermediate use in pharmaceutical synthesis and organic catalysis.

Properties

CAS No.

6880-50-8

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

[(1R,10S,12R,13E,14R,16S,17S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate

InChI

InChI=1S/C21H22N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-17,19-20,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17-,19+,20+,21+/m0/s1

InChI Key

BERYBAUEDCRDKM-FKFYEQBHSA-N

Isomeric SMILES

C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H]([C@H]2[C@H]6OC(=O)C)N3[C@@H]1O

Canonical SMILES

CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Vomilenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Structural Analysis :

  • This compound contains an ester group (-O₂C-) absent in the other compounds, enhancing its polarity and reducing lipid solubility compared to CAS 6781-98-2 (LogP = 3.1) .
  • 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene has three chloride groups, increasing its molecular weight and lipophilicity (LogP = 3.8), but reducing bioavailability .

Research Findings and Limitations

  • This compound ’s ester group improves aqueous reactivity but limits thermal stability compared to purely chlorinated analogs .
  • CAS 6781-98-2 ’s simpler structure reduces synthetic complexity but offers fewer functionalization pathways .
  • Toxicity Data: None provided in the evidence, highlighting a critical research gap.

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